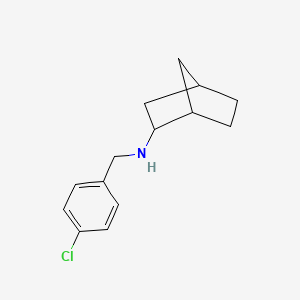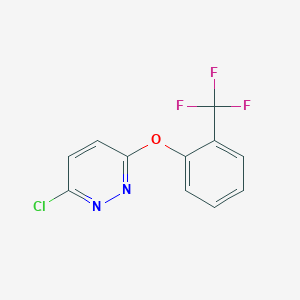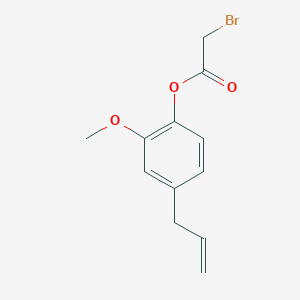![molecular formula C11H14O5 B8392630 [4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B8392630.png)
[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate is an organic compound with a complex structure that includes both ester and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-hydroxymethyl-2,6-dimethoxy-phenyl ester typically involves esterification reactions. One common method is the reaction of 4-hydroxymethyl-2,6-dimethoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 4-carboxy-2,6-dimethoxyphenyl acetate.
Reduction: 4-hydroxymethyl-2,6-dimethoxyphenol.
Substitution: Various substituted phenyl esters depending on the reagents used.
Applications De Recherche Scientifique
[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid 4-hydroxymethyl-2,6-dimethoxy-phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical pathways. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid 2,6-dimethoxy-4-((pyrazine-2-carbonyl)-hydrazonomethyl)-phenyl ester .
- Acetic acid 2,6-dimethoxy-4-((2-methyl-furan-3-carbonyl)-hydrazonomethyl)-phenyl ester .
Uniqueness
[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate is unique due to the presence of the hydroxymethyl group, which provides additional sites for chemical modification and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group.
Propriétés
Formule moléculaire |
C11H14O5 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C11H14O5/c1-7(13)16-11-9(14-2)4-8(6-12)5-10(11)15-3/h4-5,12H,6H2,1-3H3 |
Clé InChI |
SMEIRSOYMKFWFN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1OC)CO)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Chloromethyl)-2,3-bis{[2-(methyloxy)ethyl]oxy}benzene](/img/structure/B8392574.png)









